molecular formula C10H11BrN2O B1524323 1-(2-Bromophenyl)piperazin-2-one CAS No. 885275-22-9

1-(2-Bromophenyl)piperazin-2-one

Cat. No.: B1524323
CAS No.: 885275-22-9
M. Wt: 255.11 g/mol
InChI Key: OHSOSFQRIWWQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Bromophenyl)piperazin-2-one” is a compound with the CAS Number: 885275-22-9. It has a molecular weight of 255.11 .


Synthesis Analysis

The synthesis of piperazin-2-one derivatives has been reported in various studies . One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H11BrN2O . The InChI code for this compound is 1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 .


Physical And Chemical Properties Analysis

“this compound” is a white solid . The compound has a molecular weight of 255.11 . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. This research aimed at discovering compounds with potential antidepressant and antianxiety activities. The study demonstrated that certain compounds showed significant activity in behavioral tests on albino mice, indicating their potential as pharmacological agents (Kumar et al., 2017).

Antimicrobial and Antifungal Activities

Patel et al. (2012) synthesized novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines and evaluated their in vitro antimicrobial and antimycobacterial activities. The study identified compounds with potential as agents against various bacterial and fungal species, and Mycobacterium tuberculosis, showcasing the versatility of piperazine derivatives in developing new antimicrobial agents (Patel et al., 2012).

Chemical Synthesis and Characterization

Mermer et al. (2018) explored the synthesis, biological activity, and structure-activity relationship of novel conazole analogues, incorporating piperazine nuclei into 1,2,4-triazole derivatives. These compounds were tested for antimicrobial, antioxidant, urease inhibitory, and α-glucosidase inhibitory activities, showing promising biological potentials. The study emphasizes the synthetic versatility of piperazine derivatives and their potential applications in designing new therapeutic agents (Mermer et al., 2018).

Spectroscopic Investigation and Drug Development

Research by Prabavathi et al. (2015) investigated the vibrational and electronic properties of phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine. This study utilized FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements to analyze the structure and stability of these compounds, providing valuable insights for drug development and material science applications (Prabavathi et al., 2015).

Properties

IUPAC Name

1-(2-bromophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOSFQRIWWQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679995
Record name 1-(2-Bromophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-22-9
Record name 1-(2-Bromophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)piperazin-2-one
Reactant of Route 3
1-(2-Bromophenyl)piperazin-2-one
Reactant of Route 4
1-(2-Bromophenyl)piperazin-2-one
Reactant of Route 5
1-(2-Bromophenyl)piperazin-2-one
Reactant of Route 6
1-(2-Bromophenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.